molecular formula C22H19NO2 B5679901 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone

Cat. No.: B5679901
M. Wt: 329.4 g/mol
InChI Key: VEGAUVGGWIDIBY-UHFFFAOYSA-N
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Description

10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone is a chemical compound with a complex structure that includes a dibenzoazepine core and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the dibenzoazepine ring system, followed by functionalization to introduce the methoxyphenyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzoazepine derivatives such as:

  • 10,11-Dihydro-5H-dibenz[b,f]azepine
  • Iminodibenzyl
  • Desipramine
  • Trimipramine

Uniqueness

What sets 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone apart from these similar compounds is the presence of the methoxyphenyl group, which can significantly alter its chemical properties and biological activity. This unique structural feature can enhance its binding affinity to certain targets and improve its efficacy in various applications .

Properties

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepin-11-yl-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-25-21-13-7-4-10-18(21)22(24)23-19-11-5-2-8-16(19)14-15-17-9-3-6-12-20(17)23/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGAUVGGWIDIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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